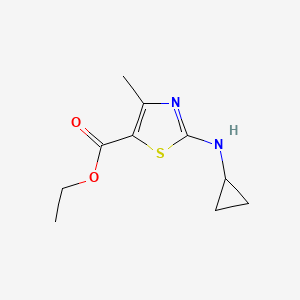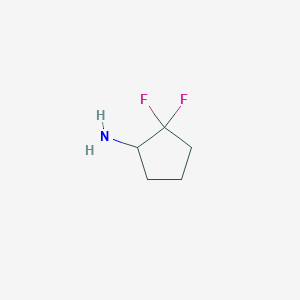
2,2-Difluorocyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorocyclopentan-1-amine is a fluorinated amine that is of interest in the field of medicinal chemistry due to the unique properties imparted by the presence of fluorine atoms. Fluorinated amines are a fundamentally important class of compounds in drug design because fluorine can significantly alter the physicochemical properties of molecules, potentially leading to improved pharmacokinetics and pharmacodynamics .
Synthesis Analysis
The synthesis of fluorinated amines, such as this compound, can be achieved through various methods. One approach involves the generation of difluorocarbene, which can react with primary amines to produce isocyanides, a versatile building block that can be further transformed into different functional groups . Another method reported is the catalyst-free trifluoroethylation of amines, which uses trifluoroacetic acid as a fluorine source and can be applied to the synthesis of tertiary β-fluoroalkylamine cores . Additionally, the gem-difluorination of methylenecyclopropanes (MCPs) has been used to synthesize gem-difluorocyclobutanes, which can be further functionalized into amines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclopentane ring with two fluorine atoms attached to the same carbon atom (geminal difluorination). This structural feature is known to impart stability and unique electronic properties to the molecule. The presence of the primary amine group would allow for further functionalization and the formation of hydrogen bonds, which could be relevant for biological interactions .
Chemical Reactions Analysis
Fluorinated amines like this compound can undergo various chemical reactions. The primary amine group is a versatile handle that can participate in the formation of isocyanides, which can be used in multiple synthetic applications . The fluorine atoms can also influence the reactivity of the molecule, as fluorine is highly electronegative and can affect the electron distribution within the molecule, potentially leading to unique reactivity patterns .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into organic compounds typically results in changes to their physical and chemical properties. For instance, fluorine can increase the lipophilicity of a molecule while also enhancing its metabolic stability. The presence of fluorine can also affect the boiling point, acidity, and basicity of the compound. In the case of this compound, the difluorinated carbon would likely increase the compound's stability and could influence its conformational preferences due to the small size and high electronegativity of fluorine .
Applications De Recherche Scientifique
Synthesis and Building Block Utility
2,2-Difluorocyclopentan-1-amine serves as a vital building block in the synthesis of various chemical compounds. In the synthesis of gem-difluorocyclopentane/hexane-derived carboxylic acids and amines, this compound plays a crucial role. Alternative routes are often necessary to obtain the target compounds involving 2,2-difluoro isomers (Melnykov et al., 2017).
Nanotechnology and Material Science
In nanotechnology, this compound is used to modify carbon nanotubes (SWCNTs), enhancing their solubility properties in various solvents. This modification is crucial in the development of materials with advanced properties (Gabriel et al., 2006).
Catalysis and Chemical Reactions
The compound is significant in catalysis, particularly in the reductive amination of cyclopentanone. This process, utilizing Ru/Nb2O5 catalysts, converts cyclopentanone to cyclopentylamine, a valuable chemical in various industries. The Ru/Nb2O5 catalysts' performance is influenced by their surface area and morphology (Guo et al., 2019).
Analytical Chemistry
In analytical chemistry, this compound is used in the detection and assay of primary amines. It reacts with various reagents like Fluorescamine, facilitating the detection of primary amines in minute quantities (Udenfriend et al., 1972).
Polymer Science
This compound finds application in polymer science, especially in the synthesis of end-functionalized polystyrene and poly(methyl methacrylate). It is crucial in the preparation of primary amino α-end-functionalized polymers (Ji et al., 2007).
Medicinal Chemistry and Drug Design
In medicinal chemistry, this compound is a key moiety in the development of anti-influenza virus agents. It forms the basis for designing novel compounds with potent antiviral activity (Oka et al., 2001).
Safety and Hazards
The safety information for 2,2-Difluorocyclopentan-1-amine indicates that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, calling a poison center or doctor if feeling unwell, washing skin thoroughly after handling, and if inhaled, removing the person to fresh air and keeping them comfortable for breathing .
Propriétés
IUPAC Name |
2,2-difluorocyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(5)8/h4H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXAZJIGJLDLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

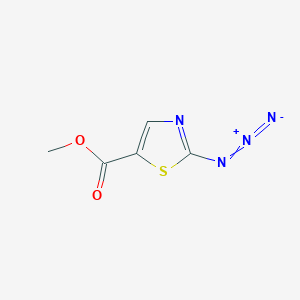
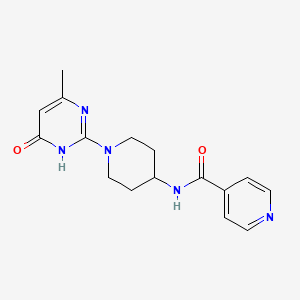
![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)
![6-Isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2518022.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)
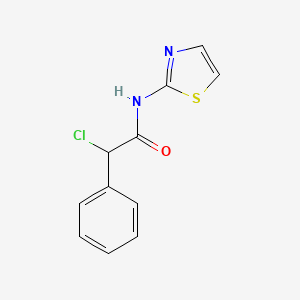
![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)
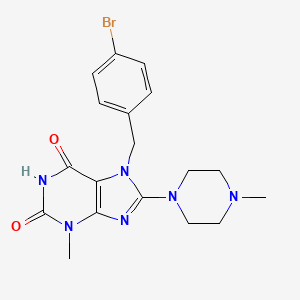
![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)

![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)
